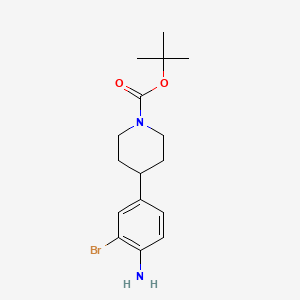
tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Intermediate for Benzimidazole Compounds : One of the primary applications of tert-butyl piperidine derivatives is in the synthesis of benzimidazole compounds, which are crucial for developing drugs with potential biological activities. A study demonstrated the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, showcasing its role as an intermediate in crafting biologically active benzimidazole entities (Liu Ya-hu, 2010).
Crizotinib Intermediate : Another significant application is seen in the synthesis of Crizotinib intermediates. A research effort led to the creation of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for Crizotinib, a drug used in cancer treatment (D. Kong et al., 2016).
Vandetanib Key Intermediate : The compound also serves as a key intermediate in the synthesis of Vandetanib, a medication for medullary thyroid cancer. The synthesis involved multiple steps starting from piperidin-4-ylmethanol, illustrating the compound's critical role in pharmaceutical manufacturing processes (Min Wang et al., 2015).
Structural and Molecular Studies
- X-ray Diffraction and Biological Evaluation : Structural characterization through X-ray diffraction studies provides insights into the molecular architecture and potential biological applications. For instance, the synthesis and structural elucidation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed its antibacterial and anthelmintic activities, highlighting the therapeutic potential of tert-butyl piperidine derivatives (C. Sanjeevarayappa et al., 2015).
Novel Synthetic Approaches
- Synthetic Methodologies : Research has also focused on developing novel synthetic methodologies for producing tert-butyl piperidine derivatives efficiently. For example, an efficient and practical asymmetric synthesis of tert-butyl piperidine derivatives was developed, offering a useful intermediate for the synthesis of nociceptin antagonists. This highlights the compound's utility in synthesizing structurally complex and biologically significant molecules (H. Jona et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 4-(4-amino-3-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGFACRWPWRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

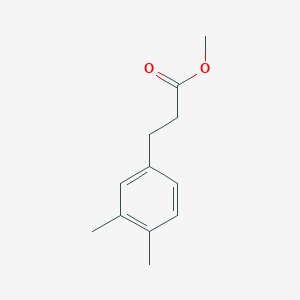
![2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466550.png)
![n-Ethyl-n-[2-(2-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1466553.png)
![2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1466554.png)
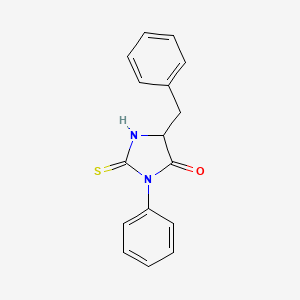
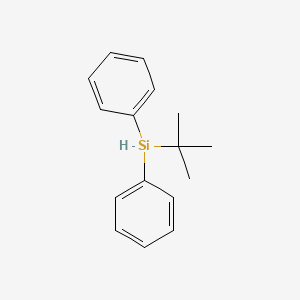
![N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466560.png)
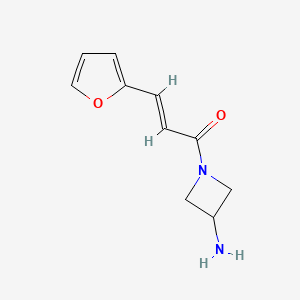

![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)

![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466568.png)
![1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466572.png)